

A Comprehensive Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No.: B114613

[Get Quote](#)

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and reactive aldehyde functionality make it a valuable intermediate for creating molecules with precise three-dimensional architectures, which is often essential for biological activity. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly for researchers and professionals in drug development.

Chemical and Physical Properties

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a colorless liquid at room temperature.[\[1\]](#) The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and provides stability during chemical transformations.[\[1\]](#)

Table 1: Physicochemical Properties

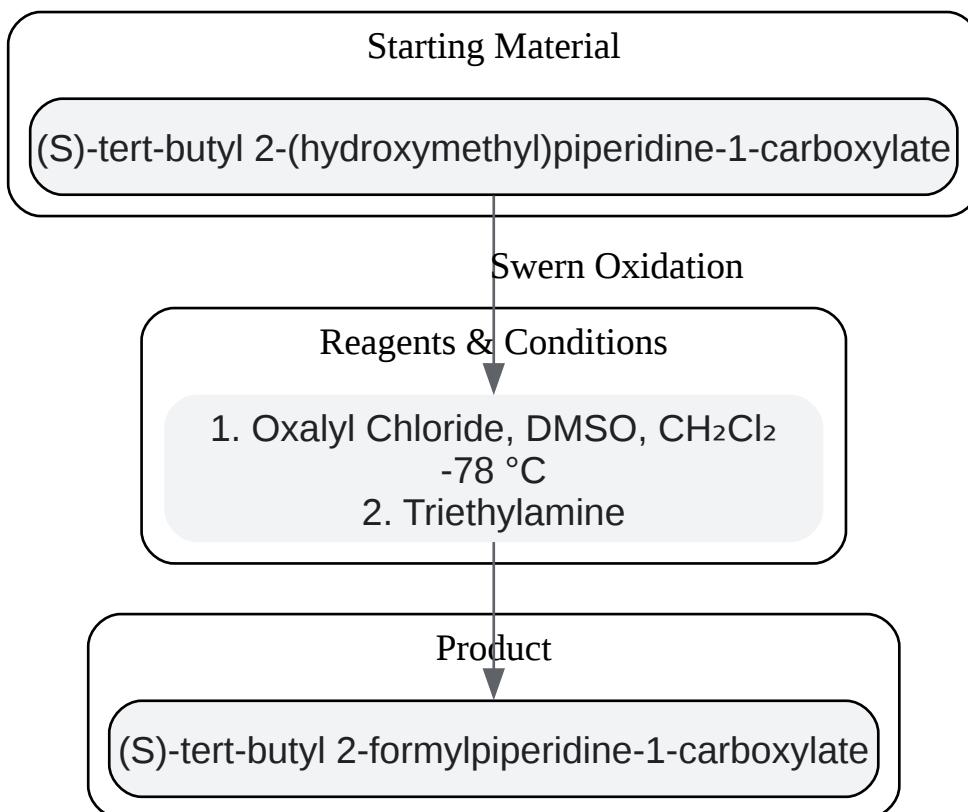

Property	Value	Reference
CAS Number	150521-32-7	[1] [2]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1] [2] [3]
Molecular Weight	213.28 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1]
Purity	≥ 96% (GC)	[1]
Storage Conditions	≤ -4 °C	[1]

Table 2: Computed Properties

Property	Value	Reference
XLogP3-AA	1.5	[3]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	
Exact Mass	213.13649347 Da	[3]
Monoisotopic Mass	213.13649347 Da	[3]
Topological Polar Surface Area	46.6 Å ²	[3]
Heavy Atom Count	15	
Complexity	245	[3]

Synthesis and Experimental Protocols

The most common method for synthesizing **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** is through the oxidation of the corresponding primary alcohol, **(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate**. The Swern oxidation is a widely used method for this transformation as it employs mild conditions and avoids the use of heavy metals.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

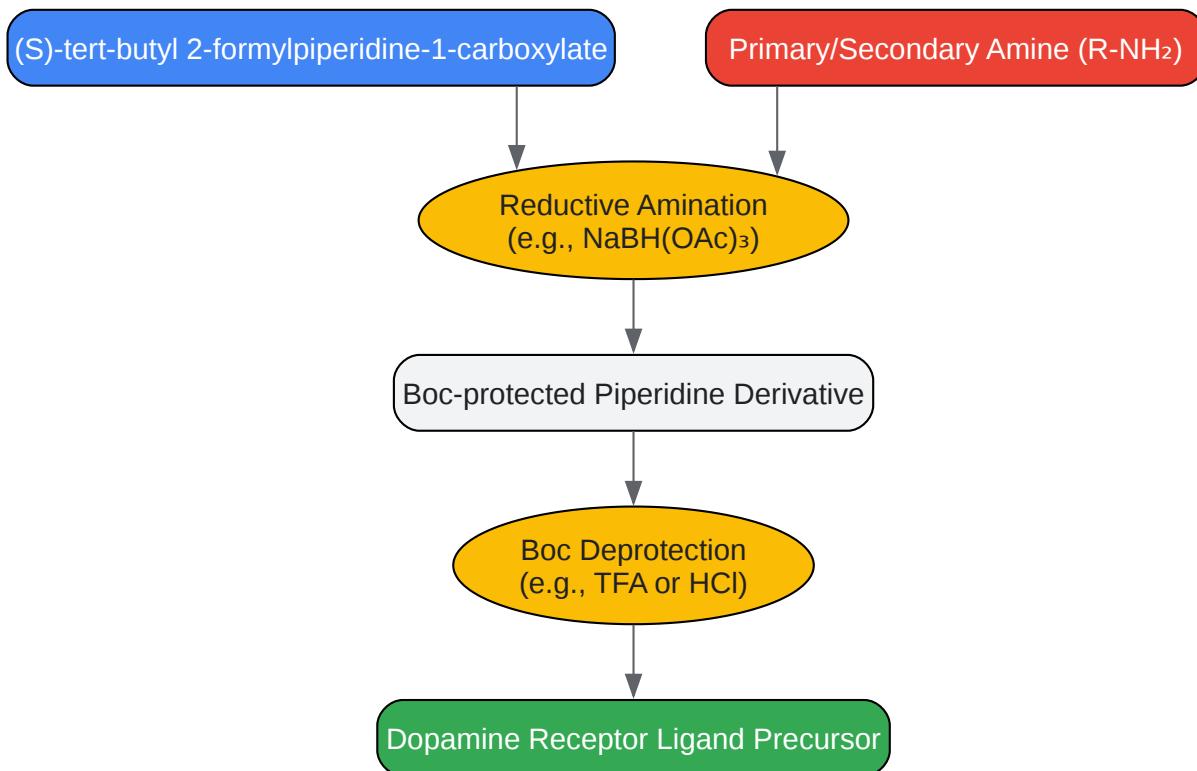
This protocol is a representative procedure based on standard Swern oxidation methodologies.
[5][6][7]

Materials:

- (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂), anhydrous

- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:


- Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
- Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal temperature is maintained at -78 °C. Stir for 1 hour at this temperature.
- Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired **(S)-tert-butyl 2-formylpiperidine-1-carboxylate**.

Applications in Drug Development

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.^[1] Its chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific biological targets, such as G-protein coupled receptors.

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and neuroleptic drugs.^{[8][9]} The piperidine scaffold is a common feature in many dopamine receptor ligands.^[10] **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** can be

utilized in the synthesis of these ligands through reactions such as reductive amination to introduce side chains that modulate receptor affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor ligand precursors.

The aldehyde group of **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** readily undergoes condensation with an amine to form an imine, which is then reduced *in situ* to a more stable amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation. The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary amine, which can be further functionalized to produce the final active pharmaceutical ingredient. This synthetic strategy allows for the modular assembly of complex molecules with precise control over stereochemistry, which is paramount for achieving desired

pharmacological profiles. The development of selective ligands for dopamine receptors is crucial for treating a variety of neurological and psychiatric disorders.[8][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-tert-butyl 2-formylpiperidine-1-carboxylate [myskinrecipes.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114613#cas-number-for-s-tert-butyl-2-formylpiperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com